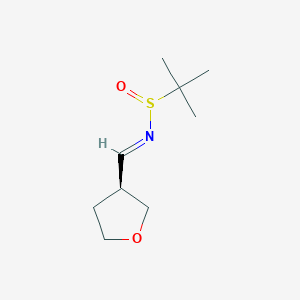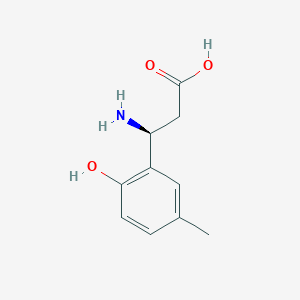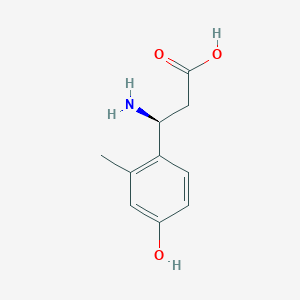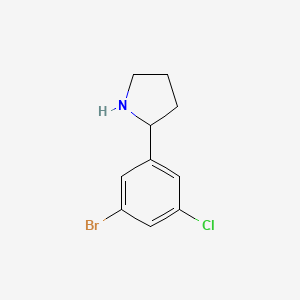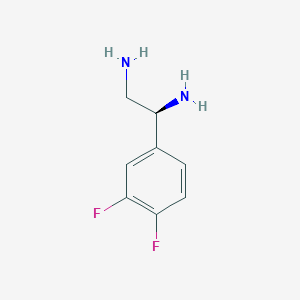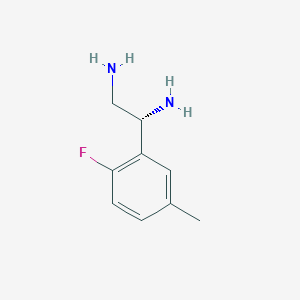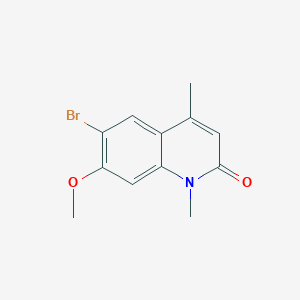
8-(Trifluoromethyl)chromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)chromane is a heterocyclic compound that belongs to the chromane family. Chromanes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The trifluoromethyl group at the 8th position enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)chromane typically involves the trifluoromethylation of chromane derivatives. One common method is the trifluoromethylation and cyclization reaction of hydroxyaromatic enamine ketones in the presence of organic alkali . This method does not require visible light irradiation or a photocatalyst, making it more efficient and environmentally friendly.
Industrial Production Methods: For industrial-scale production, the method described above is preferred due to its simplicity, safety, and scalability. The absence of expensive photocatalysts and the use of readily available reagents make this method cost-effective for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Trifluoromethyl)chromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert it into dihydrochromane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the chromane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted chromane derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
8-(Trifluoromethyl)chromane has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various chromane derivatives with potential pharmacological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethyl)chromane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands .
Comparaison Avec Des Composés Similaires
Chromone: A closely related compound with a similar structure but without the trifluoromethyl group.
Chroman-4-one: Another related compound with a different substitution pattern on the chromane ring.
Uniqueness: 8-(Trifluoromethyl)chromane is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other chromane derivatives. This makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C10H9F3O |
|---|---|
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
8-(trifluoromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1,3,5H,2,4,6H2 |
Clé InChI |
GPOJVACVAZJDJK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC=C2)C(F)(F)F)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


